(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(m-tolyl)methanone
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Overview
Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(m-tolyl)methanone) is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a tolyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 4-cyclopropyl-1-[1-(3-methylbenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole, is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .
Mode of Action
This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it prevents the degradation of HIF, leading to an increase in HIF levels . This results in the activation of a variety of genes involved in responses to hypoxia, including those involved in angiogenesis, erythropoiesis, and cell survival .
Biochemical Pathways
The compound’s action on the VHL-HIF pathway has downstream effects on several other biochemical pathways. These include the erythropoietin pathway , which stimulates the production of red blood cells, and the vascular endothelial growth factor (VEGF) pathway , which promotes the formation of new blood vessels . Both of these pathways help to mitigate the effects of hypoxia.
Pharmacokinetics
The pyrrolidine ring, a common feature in many drugs, is known to contribute to efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
The molecular and cellular effects of the compound’s action include increased production of red blood cells and new blood vessels, which can help to alleviate the effects of conditions such as anemia and ischemia . In addition, by promoting cell survival under hypoxic conditions, the compound may have potential applications in the treatment of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(m-tolyl)methanone) typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide.
Attachment of the Pyrrolidine Ring: This step might involve nucleophilic substitution reactions where the triazole ring is functionalized to introduce the pyrrolidine moiety.
Incorporation of the Tolyl Group: This can be done through Friedel-Crafts acylation or other suitable aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the tolyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the triazole ring or other functional groups, potentially leading to the formation of amines or other reduced products.
Substitution: The compound could undergo various substitution reactions, particularly at the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Conditions for substitution reactions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(m-tolyl)methanone) might be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or other bioactive agents.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(m-tolyl)methanone)
- (3-(4-methyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(m-tolyl)methanone)
Uniqueness
The uniqueness of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(m-tolyl)methanone) lies in the presence of the cyclopropyl group, which might confer different steric and electronic properties compared to similar compounds.
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-3-2-4-14(9-12)17(22)20-8-7-15(10-20)21-11-16(18-19-21)13-5-6-13/h2-4,9,11,13,15H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSIZBLXVVUGAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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